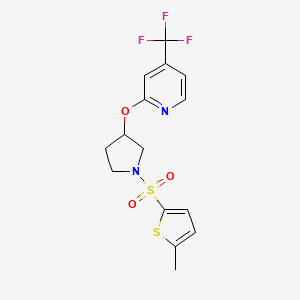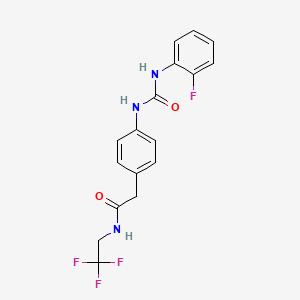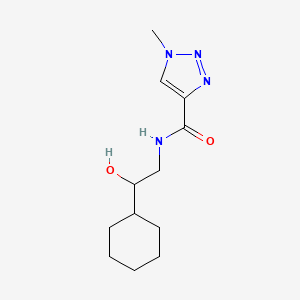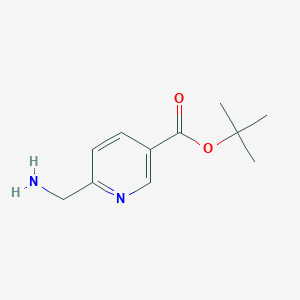
2-((1-((5-Methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a pyridine derivative with a complex substituent that includes a pyrrolidine ring and a methylthiophene group. Pyridine derivatives are often used in the synthesis of pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a pyrrolidine ring, and a methylthiophene group. The presence of the trifluoromethyl group on the pyridine ring could potentially influence the electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyridine and pyrrolidine rings, as well as the sulfonyl and trifluoromethyl groups. These functional groups could potentially participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could potentially increase its polarity, while the trifluoromethyl group could influence its lipophilicity .科学的研究の応用
Synthesis of Heterocyclic Compounds
Researchers have developed new methods for synthesizing 4-(trifluoromethyl)pyrrolidines containing various substituents, such as sulfonyl and phosphonyl groups, through 1,3-dipolar cycloaddition reactions. These methods are crucial for generating compounds with potential pharmaceutical applications due to their structural diversity and complexity (Markitanov et al., 2016).
Catalysis and Reaction Mechanisms
The compound's framework has been used in the synthesis of functionalized pyrroles from 3-aza-1,5-enynes, highlighting its role in catalyzed cyclization and sulfonyl group migration processes. This application demonstrates the compound's utility in constructing complex heterocyclic structures, pivotal for pharmaceutical research and development (Zhao et al., 2016).
Material Science Applications
In the field of material science, the compound's derivatives have been explored for the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These materials exhibit remarkable properties such as high thermal stability, solubility in organic solvents, and potential for use in advanced technological applications (Liu et al., 2013).
Organic Electrosynthesis
The compound's structural motif has been investigated in the electropolymerization of poly(3-methylthiophene) in pyrrolidinium-based ionic liquids for hybrid supercapacitors. This research underscores the compound's relevance in energy storage technologies, demonstrating its versatility beyond pharmaceutical chemistry (Biso et al., 2008).
Innovative Synthetic Routes
Explorations into new reagents for ketone synthesis from carboxylic acids and aromatic hydrocarbons have been conducted, showcasing alternative approaches to creating benzophenones and other aromatic ketones. This line of research illustrates the compound's utility in facilitating novel synthetic pathways, potentially impacting various fields including pharmaceuticals and materials science (Keumi et al., 1988).
作用機序
将来の方向性
特性
IUPAC Name |
2-[1-(5-methylthiophen-2-yl)sulfonylpyrrolidin-3-yl]oxy-4-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O3S2/c1-10-2-3-14(24-10)25(21,22)20-7-5-12(9-20)23-13-8-11(4-6-19-13)15(16,17)18/h2-4,6,8,12H,5,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRUEGPWKBUXLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2722165.png)

![N-(2-methoxyphenethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2722167.png)




![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide](/img/structure/B2722175.png)
![N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2722177.png)
![N-(4-fluorobenzyl)-2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2722180.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2722182.png)

![N-(3,4-dimethoxyphenethyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2722188.png)
